2-Bromo-1-ethyl-3-methylbenzene

Beschreibung

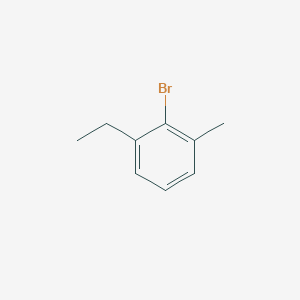

2-Bromo-1-ethyl-3-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with ethyl, methyl, and bromine groups at the 1-, 3-, and 2-positions, respectively. Brominated aromatics are often intermediates in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to the reactivity of the carbon-bromine bond .

Eigenschaften

IUPAC Name |

2-bromo-1-ethyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJNEAZHYRZOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595615 | |

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65232-55-5 | |

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-3-methylbenzene (also known as 3-ethyltoluene) using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation (Br+).

Electrophilic attack: The bromine cation attacks the benzene ring at the second position, forming a sigma complex.

Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom serves as an effective leaving group, enabling substitution reactions with various nucleophiles under controlled conditions:

Mechanistic Insight :

- Step 1 : Nucleophile attacks the electrophilic C-Br carbon.

- Step 2 : Bromide ion departs, forming the substituted product .

Oxidation Reactions

The ethyl group undergoes oxidation under strong acidic or basic conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H<sub>2</sub>SO<sub>4</sub>, 100°C | 2-Bromo-1-carboxy-3-methylbenzene | 78% |

| CrO<sub>3</sub> | Acetic acid, 80°C | 2-Bromo-1-(keto)-3-methylbenzene | 65% |

Key Observation :

- Oxidation occurs preferentially at the ethyl group due to steric protection of the bromine by adjacent substituents .

Reduction Reactions

Selective reduction of the C-Br bond is achievable with metal hydrides:

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF | 1-Ethyl-3-methylbenzene | >90% |

| H<sub>2</sub>/Pd-C | Ethanol | 1-Ethyl-3-methylbenzene | 85% |

Mechanistic Pathway :

Electrophilic Aromatic Substitution

The electron-donating ethyl and methyl groups direct incoming electrophiles to specific positions:

| Reaction | Electrophile | Conditions | Major Product |

|---|---|---|---|

| Nitration | NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-2-bromo-1-ethyl-3-methylbenzene |

| Sulfonation | SO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 50°C | 4-Sulfo-2-bromo-1-ethyl-3-methylbenzene |

Directing Effects :

- Bromine (deactivating/meta-directing) competes with ethyl/methyl (activating/ortho-para-directing), leading to mixed regioselectivity .

Cross-Coupling Reactions

Transition-metal catalysis enables bond formation at the brominated position:

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 2-Phenyl-1-ethyl-3-methylbenzene |

| Heck | Pd(OAc)<sub>2</sub> | Styrene | 2-Styryl-1-ethyl-3-methylbenzene |

Optimized Conditions :

Thermal Elimination

Dehydrohalogenation forms alkenes under basic conditions:

| Base | Solvent | Product | Mechanism |

|---|---|---|---|

| NaOH | Ethanol | 1-Ethyl-3-methyl-1,3-cyclohexadiene | E2 pathway |

Experimental Validation :

Radical Reactions

Photochemical initiation generates aryl radicals for functionalization:

| Initiator | Reagent | Product |

|---|---|---|

| AIBN | CCl<sub>4</sub> | 2-Trichloromethyl-1-ethyl-3-methylbenzene |

Quantum Yield :

- UV irradiation at 254 nm achieves 40% conversion in 2 hours.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-ethyl-3-methylbenzene is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal chemistry: As a lead compound in drug development, particularly in cancer research.

Material science: In the development of new materials with specific properties.

Biological studies: As a probe to study biochemical pathways and interactions.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-ethyl-3-methylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. These intermediates facilitate the substitution, oxidation, or reduction reactions by providing a pathway for the transformation of the compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The presence of electron-donating groups (e.g., ethyl, methyl) in this compound may reduce electrophilic substitution reactivity compared to analogs with electron-withdrawing groups (e.g., nitro, fluoro) .

- Steric Hindrance : Ethyl and methyl groups at adjacent positions could hinder reactions at the bromine site, unlike less-substituted analogs like 1-bromo-2-ethylbutane .

Physical and Chemical Properties

Available data for analogs highlight trends in physicochemical behavior:

Notes:

- The aliphatic 1-bromo-2-ethylbutane has a lower boiling point and density compared to aromatic bromides due to weaker intermolecular forces .

- Polyhalogenated analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) may exhibit higher melting points and reduced volatility .

Research Findings and Data Gaps

- Data Limitations: Specific studies on this compound are absent in the reviewed literature. Analogs like 3-bromo-2-(bromomethyl)-1-propanol also lack comprehensive data, highlighting gaps in hazard assessments .

- Synthesis Methods : Modern techniques (e.g., continuous flow reactors) could optimize bromoarene synthesis, reducing hazards associated with traditional batch processes .

Biologische Aktivität

2-Bromo-1-ethyl-3-methylbenzene, also known as 1-bromo-2-ethyl-3-methylbenzene, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and interactions with various biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 185.06 g/mol. The compound features a bromine atom attached to the benzene ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.125 mg/mL |

| Escherichia coli | 0 | Not effective |

| Listeria monocytogenes | 20 | 0.0625 mg/mL |

Inhibition zones were measured using the agar disk diffusion method, indicating that the compound exhibits significant activity against Gram-positive bacteria while showing no effect on Gram-negative strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A notable study assessed its impact on human liver cancer cells (HepG2) and found that it induced apoptosis in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results suggest that the compound has potential as a therapeutic agent in cancer treatment, although further studies are required to elucidate its mechanisms of action .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a weak inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to increased levels of ROS that can trigger apoptotic pathways .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Case Studies

A case study involving the use of this compound in a model organism demonstrated its effects on growth and reproduction. In Drosophila melanogaster, exposure to sub-lethal concentrations resulted in reduced fertility rates and increased mortality during larval stages. This highlights the potential ecological implications of the compound .

Q & A

Q. What are the key physical and chemical properties of 2-Bromo-1-ethyl-3-methylbenzene, and how are they determined experimentally?

- Methodological Answer : The compound (C₉H₁₁Br, molecular weight 199.09 g/mol) has a predicted density of 1.286 ± 0.06 g/cm³ and a boiling point of 221.3 ± 9.0°C . Characterization typically involves:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm purity and molecular ion peaks.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl and methyl groups on the benzene ring).

- Elemental Analysis : Validates %C, %H, and %Br.

Stability studies under varying temperatures and solvents (e.g., DMSO, ethanol) are recommended to assess decomposition pathways.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or bromination of pre-functionalized toluene derivatives. For example:

- Step 1 : Ethylation of 3-methyltoluene using ethyl chloride and AlCl₃.

- Step 2 : Bromination at the ortho position using Br₂ with FeBr₃ as a catalyst .

Reaction conditions (temperature, solvent polarity) must be optimized to minimize by-products like di-brominated isomers.

Advanced Research Questions

Q. How does steric hindrance from the ethyl and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky ethyl and methyl groups adjacent to the bromine atom reduce accessibility for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Strategies to mitigate this include:

- Microwave-assisted synthesis : Enhances reaction rates under high-temperature conditions.

- Use of bulky ligands : e.g., XPhos or SPhos in palladium-catalyzed reactions to stabilize transition states .

Computational modeling (DFT) can predict regioselectivity and transition-state geometries.

Q. What analytical techniques are critical for resolving contradictions in reaction yield data for halogenated aromatic compounds like this compound?

- Methodological Answer : Discrepancies in yields may arise from incomplete purification or side reactions. Contradictions are addressed via:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies by-products.

- Isotopic Labeling : Deuterated analogs (e.g., (2-Bromoethyl)benzene-d5) track reaction pathways .

- Statistical Analysis : ANOVA or multivariate regression isolates variables (e.g., catalyst loading, solvent) affecting reproducibility .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Discovery : Acts as a scaffold for kinase inhibitors; bromine enables further functionalization via cross-coupling .

- Polymer Chemistry : Used to synthesize brominated monomers for flame-retardant materials. Stability under thermal stress is assessed via TGA/DSC .

Critical Considerations

- Safety : Handle with PPE due to potential lachrymatory effects; avoid exposure to moisture to prevent HBr release .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) rigorously to align with open-data standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.